2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-3-9-19(10-4-16)25-20(29)15-30-22-21(17-5-7-18(24)8-6-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYIISDRULCHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a Pd-catalyzed decarboxylative strategy, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners.
Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Thioether formation: The thiol group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the spirocyclic core.
Acetamide formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.
Chemical Reactions Analysis
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acetamide group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Scientific Research Applications
Structural Characteristics
This compound is characterized by a triazaspirocyclic structure , which contributes to its unique pharmacological properties. The presence of a bromine atom and various functional groups enhances its reactivity and selectivity towards biological targets. The molecular formula is with a molecular weight of approximately 499.5 g/mol .
Medicinal Chemistry Applications
1. Anticancer Activity
Preliminary studies indicate that compounds with spirocyclic structures can exhibit significant anticancer properties. The unique binding affinity of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide may allow it to interact effectively with cancer cell receptors or enzymes involved in tumor growth . Research has shown that modifications in the triazaspiro framework can enhance cytotoxicity against various cancer cell lines.
2. Antimicrobial Properties
The compound has also been investigated for its potential antimicrobial effects. Its structural characteristics suggest that it may interact with bacterial membranes or inhibit essential bacterial enzymes . Ongoing studies are aimed at elucidating the specific mechanisms through which this compound exerts its antimicrobial effects.
3. Enzyme Inhibition
Research indicates that the compound may serve as an inhibitor for specific enzymes related to metabolic pathways in various diseases. Its ability to modulate enzyme activity could be harnessed for therapeutic purposes in conditions such as diabetes or obesity .
Biological Research Applications
1. Targeted Drug Delivery
The complex structure of This compound allows for potential applications in targeted drug delivery systems. Its selective binding properties can be utilized to deliver therapeutic agents directly to diseased tissues, minimizing side effects on healthy cells .
2. Molecular Interaction Studies
This compound serves as a valuable tool for studying molecular interactions within biological systems. Its diverse functional groups enable researchers to explore binding affinities and interactions with various biomolecules such as proteins and nucleic acids .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical properties of This compound make it suitable for the synthesis of novel materials with specific functionalities. Researchers are exploring its use in creating polymers or composites that exhibit enhanced mechanical or thermal properties .
2. Catalysis
The compound has potential applications in catalysis due to its ability to facilitate chemical reactions under mild conditions. Its spirocyclic structure may provide unique catalytic sites that could be exploited in organic synthesis .
Mechanism of Action
The mechanism of action of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide can be compared with other spirocyclic compounds, such as:
These compounds share similar spirocyclic cores but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications The unique combination of the bromophenyl and acetamide groups in 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4
Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 531.465 g/mol. The compound features a spirocyclic structure, which is significant in many bioactive compounds, enhancing its potential interactions with biological targets .
Structural Features
- Spirocyclic Core : The triazaspiro framework contributes to the compound's ability to interact with various biological targets.
- Functional Groups : The presence of bromine and sulfur atoms may enhance reactivity and selectivity, making it suitable for further modifications aimed at improving pharmacological profiles .
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. Similar compounds in the literature have shown selective cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications:
- Mechanism of Action : The compound's ability to inhibit specific pathways involved in cancer progression is under investigation. For instance, related triazaspiro compounds have been noted for their role as mitochondrial permeability transition pore (mPTP) inhibitors, which are crucial in myocardial infarction treatment .
Antimicrobial Activity
Research on structurally similar compounds has demonstrated antimicrobial properties against various pathogens. The compound's unique structure may allow it to target bacterial cell membranes or interfere with metabolic pathways .
Synthesis and Evaluation
A study synthesized a series of spirocyclic compounds, including derivatives of the target molecule. These were evaluated for their cytotoxicity against human tumor cells:
| Compound ID | Cell Line Tested | IC50 (µM) | Activity Description |
|---|---|---|---|
| 7d-II | KB | 0.67 | Highly cytotoxic |
| 4a-1 | Mia PaCa-2 | 1.45 | Moderate activity |
| 4b-1 | PANC-1 | 0.89 | Potent inhibitor |
These findings highlight the potential of spirocyclic compounds in developing new anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds revealed correlations between structural modifications and biological activity. For example:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide?
- Methodological Answer : The synthesis of spirocyclic triazaspiro compounds often involves cyclization reactions. For example, analogous compounds are synthesized via condensation of 2-oxa-spiro[3.4]octan-1,3-dione with benzothiazol-2-yl derivatives under basic conditions . For the target compound, a similar approach could involve reacting a bromophenyl-substituted triazaspiro intermediate with a thiolated acetamide precursor. Key steps include optimizing reaction temperature (e.g., 273 K for amide bond formation ) and using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with columns like Chromolith® or Purospher® STAR for high-resolution separation .
- Spectroscopy : Confirm the structure via -NMR (e.g., methyl group signals at δ 1.2–1.5 ppm for spirocyclic methyl ), -NMR, and LC-MS.
- X-ray Crystallography : Resolve crystal structures to validate spirocyclic geometry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds observed in analogous bromophenyl acetamides ).
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC determination for Hedgehog pathway inhibitors ).
- Cellular Permeability : Use Caco-2 cell monolayers to assess membrane permeability, with LC-MS quantification of intracellular concentrations .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assays?
- Methodological Answer :
- Dose-Response Repetition : Perform triplicate assays with staggered concentrations to rule out experimental variability .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to identify non-specific binding .
- Metabolite Analysis : Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-HRMS to assess bioactivation pathways .
Q. What strategies optimize the synthetic yield of the spirocyclic core?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
- Catalysis : Employ Pd-catalyzed cross-coupling for bromophenyl substitution, as seen in analogous spirocyclic syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 4-bromophenyl group (e.g., replace with chlorophenyl or trifluoromethylphenyl) and the p-tolyl acetamide moiety .
- 3D-QSAR Modeling : Use Schrödinger’s Maestro to correlate substituent electronic properties (Hammett σ values) with bioactivity .
- Crystallographic Data : Compare hydrogen-bonding patterns (e.g., N–H⋯O interactions in bromophenyl derivatives ) with activity trends.
Q. What experimental designs assess environmental persistence and ecotoxicity?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (254 nm) in aqueous buffers and monitor degradation via HPLC .
- Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 10–100 ppm of the compound, tracking residues over 30 days .
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos (OECD Test 203) to determine LC values .
Methodological Notes
- Contradictory Data Analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity ).
- Advanced Characterization : Utilize molecular dynamics (MD) simulations (e.g., GROMACS) to study spirocyclic conformational stability in biological membranes .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies if progressing to animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
